molecular formula C10H12O3 B1590314 Methyl 2-(4-(hydroxymethyl)phenyl)acetate CAS No. 155380-11-3

Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Cat. No. B1590314
CAS RN: 155380-11-3
M. Wt: 180.2 g/mol
InChI Key: LLDQUDYCTIKKFV-UHFFFAOYSA-N
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Description

Methyl 2-(4-(hydroxymethyl)phenyl)acetate, also known as 4-hydroxybenzyl methyl acetate, is a synthetic organic compound with a variety of applications in the fields of science and industry. It is a white solid that is soluble in organic solvents, such as ethanol and acetone, and is used as a reagent for chemical synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and cosmetics. In addition, it has been used in the development of new materials, such as polymers, and in the production of dyes and pigments.

Scientific Research Applications

Pharmacology: Potential Drug Development

“Methyl 2-(4-(hydroxymethyl)phenyl)acetate” has been investigated for its potential as a precursor in drug development. The compound’s structural properties have been analyzed through quantum chemical calculations to assess its suitability as a drug active substance . This includes the synthesis of new alkylaminophenol compounds, which are significant due to their potential medicinal properties .

Organic Synthesis: Intermediate for Complex Molecules

In organic chemistry, this compound serves as an intermediate for synthesizing biologically important alkylaminophenol compounds. The Petasis reaction is one such method where it is utilized, indicating its versatility in complex organic synthesis processes .

Material Science: Advanced Material Fabrication

The compound’s solid physical form and stability at ambient temperatures make it suitable for material science applications. It could potentially be used in the fabrication of advanced materials, especially where specific phenylacetate structures are required .

Analytical Chemistry: Spectrometry and Chromatography

“Methyl 2-(4-(hydroxymethyl)phenyl)acetate” is used in analytical chemistry for structural analysis. Techniques like FTIR, NMR, and UV-Vis spectrometry are employed to determine the molecular structure and composition of synthesized compounds, supported by computational spectral studies .

Biotechnology: Research and Development

In biotechnology, this compound can be used in research and development for synthesizing various biochemicals. Its role in the synthesis of prodrug technology, where it contributes to the creation of phosphate prodrug derivatives, is one example of its application in this field .

Environmental Science: Impact Assessment

While specific applications in environmental science are not directly cited, the compound’s properties, such as its physical state and purity, suggest that it could be used in environmental impact assessments. This might involve studying the compound’s behavior in different environmental conditions and its potential effects on ecosystems .

properties

IUPAC Name

methyl 2-[4-(hydroxymethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDQUDYCTIKKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503105
Record name Methyl [4-(hydroxymethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(hydroxymethyl)phenyl)acetate

CAS RN

155380-11-3
Record name Methyl [4-(hydroxymethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-(4-(hydroxymethyl)phenyl)acetic acid in MeOH at 0° C. was added TMS-CHN2. The solution was stirred for 3 h then quenched with a few drops of AcOH. The solvents were evaporated. Column chromatography (SiO2, 3-15% EtOAc/Hex) gave pure methyl 2-(4-(hydroxymethyl)phenyl)acetate (E132).
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Synthesis routes and methods II

Procedure details

To a stirring solution of 15 in dioxane (0.4 M) at room temperature under nitrogen was added calcium carbonate (5.5 eq) and H2O (0.8 M). The reaction was refluxed overnight then vacuum filtered. The dioxane was removed under reduced pressure. The reaction mixture was diluted with H2O then extracted with dichloromethane (3×). The organic phases were combined, dried over sodium sulfate, filtered and concentrated in vacuo to afford the product. (77%) 1H NMR (400 MHz, CDCl3) δ 7.33 (d, 2H), 7.27 (d, 2H), 4.67 (s, 2H), 3.69 (s, 3H), 3.63 (s, 2H), 1.78 (br s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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